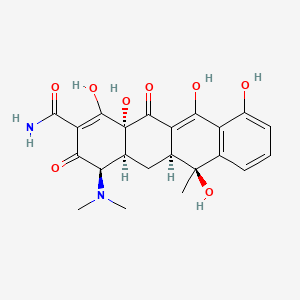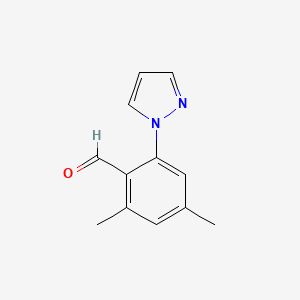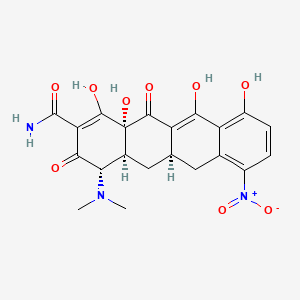![molecular formula C13H9FN2O2S B1505856 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- CAS No. 1001070-29-6](/img/structure/B1505856.png)
1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- is a fluorinated heterocyclic aromatic organic compound. It is a derivative of pyrrolo[2,3-b]pyridine, featuring a fluorine atom at the 6th position and a phenylsulfonyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable pyrrolo[2,3-b]pyridine derivative is treated with a fluorinating agent and a phenylsulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with new substituents at different positions on the molecule.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and phenylsulfonyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- is compared with other similar compounds to highlight its uniqueness:
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound differs by having a chlorine atom instead of fluorine at the 4th position.
1H-Pyrrolo[2,3-B]pyridine, 1-(phenylsulfonyl)-: This compound lacks the fluorine atom present in the 6-fluoro variant.
These comparisons help in understanding the structural and functional differences that contribute to the unique properties and applications of 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-fluoropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-12-7-6-10-8-9-16(13(10)15-12)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQSJBPDCSBOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678014 | |
| Record name | 1-(Benzenesulfonyl)-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001070-29-6 | |
| Record name | 1-(Benzenesulfonyl)-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride](/img/structure/B1505776.png)








![2-Benzyl-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B1505798.png)



